molecular formula C19H15ClFN3O3 B2902427 2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide CAS No. 899993-70-5

2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2902427
CAS No.: 899993-70-5
M. Wt: 387.8
InChI Key: CVLYGSPUEGSITO-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-substituted 2-arylacetamides, characterized by a tetrahydropyrazine-dione core substituted with a 4-chlorophenylmethyl group and an acetamide moiety linked to a 2-fluorophenyl ring. Its molecular formula is C₂₀H₁₈ClFN₃O₃ (calculated molecular weight: 405.83 g/mol). Key structural features include:

  • A 2,3-dioxo-tetrahydropyrazine ring, which may contribute to hydrogen-bonding interactions and conformational rigidity.
  • An N-(2-fluorophenyl)acetamide side chain, where the fluorine atom at the ortho position enhances electronegativity and may influence binding affinity or metabolic stability.

The compound’s physicochemical properties, inferred from analogs in , include a topological polar surface area (TPSA) of ~79 Ų (indicative of moderate solubility) and a calculated logP (XlogP3) of ~2.4, suggesting moderate lipophilicity .

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopiperazin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3/c20-14-7-5-13(6-8-14)11-23-9-10-24(19(27)18(23)26)12-17(25)22-16-4-2-1-3-15(16)21/h1-8H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDCWEVUXXUHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=O)N1CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazinone ring: This can be achieved through the cyclization of appropriate diketone precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the alkylation of the pyrazinone ring with a chlorophenylmethyl halide in the presence of a base.

    Attachment of the fluorophenylacetamide moiety: This is typically done through an amide coupling reaction using a fluorophenylacetic acid derivative and a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling, thereby altering the pathway’s activity.

    Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with five analogs, highlighting structural variations and their implications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-Fluorophenyl (N-linked) C₂₀H₁₈ClFN₃O₃ 405.83 High electronegativity (F), moderate lipophilicity (XlogP3 ≈ 2.4)
2-{4-[(4-Chlorophenyl)methyl]-2,3-dioxo-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide 3-Methoxyphenyl (N-linked) C₂₀H₂₀ClN₃O₄ 401.84 Electron-donating methoxy group; TPSA = 79 Ų, XlogP3 = 2.4
N-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-tetrahydropyrazin-1-yl]acetamide 3,4-Dimethoxyphenyl (N-linked); 4-Fluorophenyl (pyrazine core) C₂₁H₂₁FN₃O₅ 430.41 Increased TPSA (≥85 Ų) due to dual methoxy groups; enhanced solubility
2-[4-(3-Chlorophenyl)-2,3-dioxo-tetrahydropyrazin-1-yl]-N-(2-ethoxyphenyl)acetamide 3-Chlorophenyl (pyrazine core); 2-Ethoxyphenyl (N-linked) C₂₀H₁₈ClN₃O₄ 399.83 Ethoxy group improves lipophilicity (XlogP3 ≈ 3.0); meta-Cl may reduce potency
2-(3,4-Dimethyl-5,5-dioxo-pyrazolo[4,3-c]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine core; 2-Fluorobenzyl (N-linked) C₂₁H₂₀FN₃O₃S 437.47 Sulfur-containing core enhances rigidity; fluorobenzyl may improve bioavailability

Structural and Functional Insights:

Substituent Position on Phenyl Rings: Ortho-fluorine (target compound) vs. 4-Fluorophenyl on the pyrazine core () may improve metabolic stability by resisting oxidative degradation compared to chlorophenyl analogs .

Hydrogen-Bonding Capacity :

  • Compounds with dual methoxy groups () exhibit higher TPSA values, correlating with improved aqueous solubility but reduced membrane permeability .

Research Findings and Discussion

A. Crystallographic and Conformational Analysis

  • highlights that N-substituted 2-arylacetamides exhibit conformational flexibility, with dihedral angles between aryl rings ranging from 44.5° to 77.5° . Such variability impacts molecular packing and solubility.
  • The 2-fluorophenyl group in the target compound may restrict rotational freedom compared to ethoxy or methoxy substituents, favoring a bioactive conformation .

Biological Activity

The compound 2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a tetrahydropyrazine core and various functional groups, this compound may exhibit diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN2O3C_{18}H_{17}ClN_{2}O_{3}, with a molecular weight of approximately 348.79 g/mol. The structure includes:

  • A tetrahydropyrazine ring,
  • A chlorophenyl group,
  • A fluorophenyl moiety,
  • An acetamide functional group.

These structural components are believed to influence its biological activity significantly.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in several therapeutic areas, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Its structural similarity to known anticancer agents implies potential efficacy against various cancer types.
  • Antimicrobial Effects : The presence of halogenated aromatic groups in the structure may enhance antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, suggesting that this compound might also exhibit such activity.

Data Table: Biological Activity Comparison

The following table summarizes the biological activities observed in related compounds and highlights the potential of this compound.

Compound NameActivity TypeObserved EffectsReferences
Compound AAnticancerInhibition of cell proliferation
Compound BAntimicrobialEffective against Gram-positive bacteria
Compound CAnti-inflammatoryReduction in cytokine levels
Target CompoundPotential Anticancer & AntimicrobialExpected based on structural analysis

Case Studies and Research Findings

Several case studies have explored the biological implications of structurally similar compounds:

  • Anticancer Studies : Research published in peer-reviewed journals indicates that derivatives of tetrahydropyrazine exhibit cytotoxic effects on various cancer cell lines. These findings suggest that modifications to the tetrahydropyrazine core can lead to enhanced anticancer activity.
  • Antimicrobial Testing : In vitro studies have shown that compounds with chlorophenyl groups demonstrate significant antimicrobial properties. Such findings warrant further exploration into the specific mechanisms through which this compound might exert its effects.
  • Inflammation Models : Animal models have demonstrated that similar compounds can reduce inflammation markers significantly. This suggests a promising avenue for therapeutic applications in inflammatory diseases.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?

Methodological Answer:
The synthesis involves a multi-step process:

Pyrazinone Ring Formation : Cyclization of diketone precursors under acidic/basic conditions (e.g., using HCl or KOH) to form the 2,3-dioxo-tetrahydropyrazine core .

Chlorophenyl Group Introduction : Alkylation of the pyrazinone ring with 4-chlorophenylmethyl halide using a base like NaH or K₂CO₃ .

Acetamide Coupling : Reaction of the intermediate with 2-fluoroaniline via amide bond formation, typically using coupling agents like EDC/HOBt .
Purity Optimization :

  • Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification .
  • Monitor reaction progress via TLC and confirm final structure with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of impurities (e.g., δ 7.2–7.4 ppm for aromatic protons) .
  • Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]+ at m/z 389.8) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise due to:

  • Structural Analog Variations : Minor substituent changes (e.g., 3-methoxy vs. 4-fluorophenyl) alter binding affinity .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values .
    Resolution Strategies :
  • Perform dose-response curves under standardized conditions (e.g., 72-hour incubations, ATP-based viability assays) .
  • Compare activity against structurally defined analogs (e.g., pyridopyrimidine vs. thienopyrimidine derivatives) to isolate pharmacophore contributions .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for coupling reactions; Pd/C often improves reproducibility in arylations .
  • Solvent Optimization : Use DMF for solubility at >100°C, but switch to acetonitrile for lower toxicity in later steps .
  • Temperature Control : Maintain 0–5°C during alkylation to minimize byproducts (e.g., di-alkylated species) .

Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be profiled preclinically?

Methodological Answer:

  • Solubility : Use shake-flask method with PBS (pH 7.4) and quantify via UV spectrophotometry .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Plasma Protein Binding : Equilibrium dialysis with 5% serum albumin; calculate unbound fraction .

Methodological Validation Notes

  • Reproducibility : Replicate syntheses (n=3) with ≤5% yield variation .
  • Data Integrity : Cross-validate NMR assignments with 2D-COSY and HSQC .

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